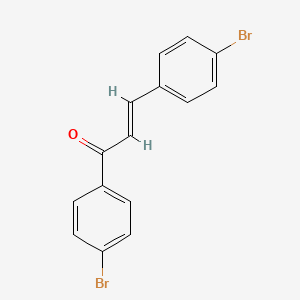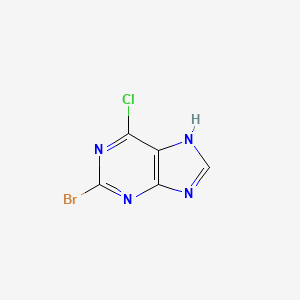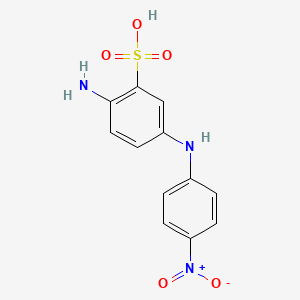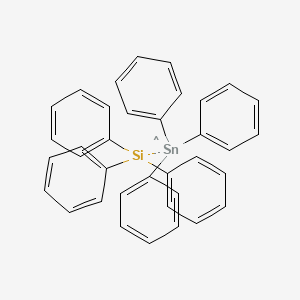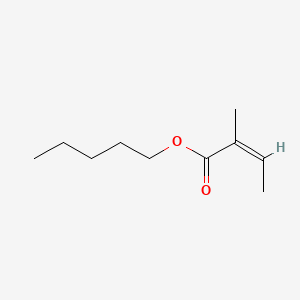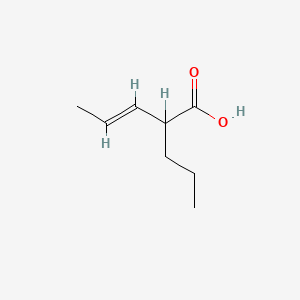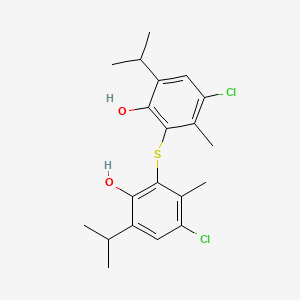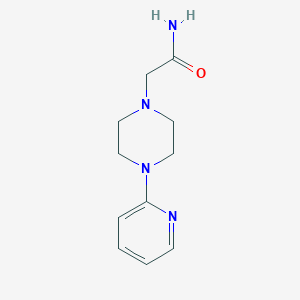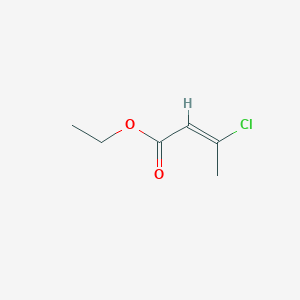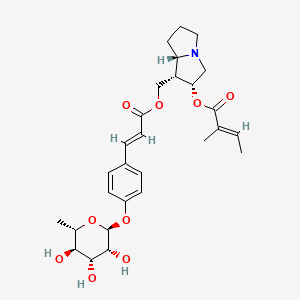
Petasinoside
Overview
Description
Petasinoside is a natural product from the herbs of Petasites japonicus . It belongs to the class of organic compounds known as branched alkanes .
Molecular Structure Analysis
The molecular formula of this compound is C28H37NO9 . It has a molecular weight of 531.60 g/mol . The structure of this compound is complex and detailed structural analysis would require advanced techniques .Physical And Chemical Properties Analysis
This compound is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not well documented in the literature .Scientific Research Applications
1. Anti-Allergic and Anti-Inflammatory Effects
Petasinoside and its derivatives, such as bakkenolide B and petatewalide B, have been found to exhibit significant anti-allergic and anti-inflammatory properties. Studies have demonstrated their ability to inhibit mast cell degranulation, suppress inductions of inducible nitric oxide synthase and cyclooxygenase 2, and reduce the accumulation of inflammatory cells in asthma models. This suggests their potential as treatments for allergic and inflammatory responses, including asthma (Lee et al., 2013), (Choi et al., 2016).
2. Modulation of Glucose Metabolism
Petasin, a natural product found in plants of the genus Petasites, has shown to modulate glucose metabolism by activating AMP-activated protein kinase (AMPK). It suggests potential use for treating metabolic diseases due to its effects on AMPK activation and glucose tolerance enhancement (Adachi et al., 2014).
3. Antitumor Properties
This compound and its derivatives have been researched for their potential antitumor properties. They have shown efficacy against human prostate cancer cells, neuroblastoma cells, and other cancer cell lines, indicating their potential as anticancer agents. The cytotoxic effects include the induction of apoptosis and inhibition of key enzymes and pathways involved in cancer cell proliferation (Wang et al., 2015), (Shi et al., 2015).
4. Gastroprotective Effects
Research has highlighted the gastroprotective effects of Petasites hybridus extracts. These extracts can inhibit peptido-leukotriene synthesis, which is key in the treatment of gastrointestinal diseases. This action is likely due to the inhibition of calcium-dependent processes such as leukotriene biosynthesis, suggesting a potential therapeutic use for gastrointestinal conditions (Brune et al., 1993).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that some components of senna, a plant that contains similar compounds, are metabolized by gut bacteria into active metabolites . These metabolites appear to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . .
Action Environment
The action, efficacy, and stability of Petasinoside can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting.
properties
IUPAC Name |
[(1S,2R,8S)-1-[[(E)-3-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-4-16(2)27(34)38-22-14-29-13-5-6-21(29)20(22)15-35-23(30)12-9-18-7-10-19(11-8-18)37-28-26(33)25(32)24(31)17(3)36-28/h4,7-12,17,20-22,24-26,28,31-33H,5-6,13-15H2,1-3H3/b12-9+,16-4+/t17-,20+,21-,22-,24-,25+,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHECWVLJXCSV-OJBZVYEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CN2CCCC2C1COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1COC(=O)/C=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70474-34-9 | |
| Record name | Petasinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



